Sodium5-(carbamoylamino)-5-oxopentanoate
Description
Sodium 5-(carbamoylamino)-5-oxopentanoate is a sodium salt derivative of 5-oxopentanoic acid, featuring a carbamoylamino (-NH-C(O)-NH₂) group at the fifth carbon position. This compound is hypothesized to play a role in bacterial arginine biosynthesis pathways, as suggested by its structural similarity to metabolites like 5-(carbamoylamino)-2-hydroxypentanoic acid observed in E. coli Nissle strains . Its sodium counterion enhances water solubility, making it suitable for biological and pharmaceutical applications.
Properties
Molecular Formula |
C6H9N2NaO4 |
|---|---|
Molecular Weight |
196.14 g/mol |
IUPAC Name |
sodium;5-(carbamoylamino)-5-oxopentanoate |
InChI |
InChI=1S/C6H10N2O4.Na/c7-6(12)8-4(9)2-1-3-5(10)11;/h1-3H2,(H,10,11)(H3,7,8,9,12);/q;+1/p-1 |
InChI Key |
NOPPGNOOAOLXHZ-UHFFFAOYSA-M |
Canonical SMILES |
C(CC(=O)NC(=O)N)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium5-(carbamoylamino)-5-oxopentanoate typically involves the reaction of 5-oxopentanoic acid with carbamoylamine in the presence of a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
5-oxopentanoic acid+carbamoylamine+sodium base→this compound
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Sodium5-(carbamoylamino)-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The carbamoylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Sodium5-(carbamoylamino)-5-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Sodium5-(carbamoylamino)-5-oxopentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Compounds Analyzed :
5-Amino-2-oxopentanoate (C₅H₉NO₃) Structure: Oxo group at position 2 and amino group at position 3. Properties: Lower molecular weight (131.13 Da) and neutral charge. Role: Intermediate in microbial lysine and arginine metabolism .
5-(4-Fluorophenyl)-5-oxopentanoic Acid (C₁₁H₁₁FO₃) Structure: Aromatic fluorophenyl substituent at position 4. Properties: Increased lipophilicity (logP ~2.1) due to the fluorine atom; CAS 149437-76-3 .
Triethylammonium 5-(Cyclohexylamino)-5-oxopentanoate Structure: Cyclohexylamino group replaces carbamoylamino; triethylammonium counterion. Applications: Demonstrated corrosion inhibition for mild steel in acidic environments .
(S)-4-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic Acid Structure: Complex indole-containing side chain. Role: Potential bioactive molecule with enzyme-targeting capabilities .
Ethyl 5-(2-Naphthyl)-5-oxopentanoate Structure: Esterified ethyl group and naphthyl substituent. Properties: Reduced solubility in water; used in synthetic organic chemistry .
Comparative Analysis Table
Key Differences and Implications
Substituent Effects: Carbamoylamino Group: Enhances hydrogen-bonding capacity, favoring interactions in biological systems (e.g., enzyme binding) . Aromatic Groups (e.g., fluorophenyl, naphthyl): Increase lipophilicity, making compounds suitable for membrane penetration or organic-phase reactions . Counterions: Sodium vs. triethylammonium alters solubility; sodium salts are preferred in aqueous systems, while ammonium salts may stabilize intermediates in synthesis .
Biological Activity: The indole-containing derivative () and benzimidazole analog () exhibit structural complexity that may target specific enzymes or receptors, unlike the simpler sodium salt. 5-Chloro-4-oxopentanoic acid () shows how positional isomerism (oxo at C4 vs. C5) and halogenation can redirect metabolic fates or reactivity.
Synthetic Utility: Ethyl esters () serve as protected intermediates for further functionalization, whereas free acids (e.g., 5-amino-2-oxopentanoate) are direct metabolic participants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
